molecular formula C18H21NO4 B2355393 Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903192-96-1

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2355393
CAS No.: 903192-96-1
M. Wt: 315.369
InChI Key: CDOMJCMBQMNPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring attached to a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenyl moiety, which is then coupled with the piperidine derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the chromenyl moiety, potentially leading to the formation of quinones.

    Reduction: The compound can be reduced to alter the functional groups on the piperidine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the piperidine ring and the chromenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism by which Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate exerts its effects involves interactions with various molecular targets. The chromenyl moiety can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Shares the piperidine ring but lacks the chromenyl moiety.

    7-Methyl-2-oxochromen-4-yl derivatives: Similar chromenyl structure but different substituents on the piperidine ring.

Uniqueness

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is unique due to the combination of the chromenyl and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-3-4-15-14(10-17(20)23-16(15)9-12)11-19-7-5-13(6-8-19)18(21)22-2/h3-4,9-10,13H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOMJCMBQMNPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.